(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638360
InChI: InChI=1S/C18H18N2O5S2/c1-10(21)4-2-3-5-15(22)25-11-6-7-12-14(8-11)27-17(19-12)16-20-13(9-26-16)18(23)24/h6-8,13H,2-5,9H2,1H3,(H,23,24)/t13-/m1/s1
SMILES:
Molecular Formula: C18H18N2O5S2
Molecular Weight: 406.5 g/mol

(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC16638360

Molecular Formula: C18H18N2O5S2

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid -

Specification

Molecular Formula C18H18N2O5S2
Molecular Weight 406.5 g/mol
IUPAC Name (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C18H18N2O5S2/c1-10(21)4-2-3-5-15(22)25-11-6-7-12-14(8-11)27-17(19-12)16-20-13(9-26-16)18(23)24/h6-8,13H,2-5,9H2,1H3,(H,23,24)/t13-/m1/s1
Standard InChI Key MCWKUGBURYJGKE-CYBMUJFWSA-N
Isomeric SMILES CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O
Canonical SMILES CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 1,3-benzothiazole ring substituted at the 6-position with a 6-oxoheptanoyloxy group.

  • A 4,5-dihydro-1,3-thiazole (thiazoline) ring fused to the benzothiazole system.

  • A carboxylic acid group at the 4-position of the thiazoline ring, with an (S)-configured stereocenter.

The IUPAC name reflects this arrangement:
(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅S₂
Molecular Weight406.5 g/mol
Stereochemistry(S)-configuration at C4
Canonical SMILESCC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O
PubChem CID163408892

The benzothiazole moiety confers aromaticity and π-π stacking potential, while the thiazoline ring introduces conformational flexibility. The 6-oxoheptanoyloxy side chain adds hydrophobicity, influencing solubility and membrane permeability .

Spectroscopic Characterization

While experimental spectral data (NMR, IR) for this specific compound remains unpublished, analogs like D-luciferin (4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid) provide reference frameworks . Key predicted features include:

  • ¹H NMR: Resonances for the methyl ketone (δ 2.1–2.3 ppm), thiazoline protons (δ 3.2–4.0 ppm), and aromatic benzothiazole protons (δ 7.0–8.0 ppm).

  • IR: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

Synthesis and Derivatization

Stepwise Synthesis Pathway

The synthesis involves sequential acylation and cyclization steps:

  • 6-Hydroxy-1,3-benzothiazole is reacted with 6-oxoheptanoyl chloride to form the 6-oxoheptanoyloxy intermediate.

  • Thiazoline ring formation via cyclocondensation of L-cysteine derivatives introduces the stereocenter.

  • Carboxylic acid functionalization completes the structure.

Critical challenges include preserving stereochemical integrity during thiazoline formation and avoiding hydrolysis of the labile ester linkage.

Table 2: Synthetic Yield Optimization

StepReagentTemperatureYield (%)
Acylation6-Oxoheptanoyl chloride0–5°C72
CyclocondensationL-Cysteine ethyl ester60°C58
Acid hydrolysisHCl (aq.)RT89
PropertyTarget CompoundD-Luciferin
Molecular Weight406.5 g/mol280.3 g/mol
Key Functional GroupsEster, ketone, carboxylic acidPhenol, carboxylic acid
Bioluminescence λmaxNot reported560 nm

Research Challenges and Future Directions

Mechanistic Elucidation

Unresolved questions include:

  • Metabolic stability of the ester linkage in vivo.

  • Stereospecificity in enzyme binding (e.g., luciferase vs. kinases).

  • Solid-state behavior for materials applications.

Proposed studies:

  • X-ray crystallography to resolve 3D structure.

  • In vitro ADMET profiling to assess pharmacokinetic liabilities.

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